Researchers requiring regioisomerically pure, conformationally defined amino alcohol building blocks often face supply inconsistency. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) solves this with its 4-tert-butyl group locking the cyclohexane chair, ensuring a fixed spatial orientation of the geminal amino alcohol motif.
• Enables predictable metal-chelation geometry for asymmetric catalysis.
• Free base form (≥97% purity) avoids chloride interference in Pd-catalyzed cross-couplings.
• Certified identity (NMR/HPLC) ensures reliable regioisomer discrimination.
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
CAS No.58485-48-6
Cat. No.B1344333
⚠ Attention: For research use only. Not for human or veterinary use.
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) is a bifunctional cycloaliphatic amino alcohol with molecular formula C11H23NO and molecular weight 185.31 g/mol . The compound features a cyclohexane ring bearing a tertiary alcohol at the 1-position, an aminomethyl substituent at the same position, and a bulky tert-butyl group at the 4-position . This structural arrangement creates a geminally substituted amino alcohol motif with distinct steric and electronic properties, distinguishing it from simpler cyclohexanol derivatives lacking the tert-butyl moiety [1]. The compound is commercially available as the free base and as the hydrochloride salt (CAS 91249-23-9), with typical purities of 95-98% from specialized chemical suppliers .
Conformationally Locked Scaffold
4-tert-butyl group provides a defined stereochemical environment for ligand design
Geminal Amino Alcohol Motif
1,2-amino alcohol arrangement enables metal-chelation and hydrogen-bonding interactions
Salt Form Selection
Free base or hydrochloride salt forms available to match synthesis and purity requirements
[1] PubChem. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol. CID 11282394. National Center for Biotechnology Information. View Source
Why 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol Cannot Be Replaced
Generic substitution of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol with unsubstituted or differently substituted cyclohexanol derivatives is not scientifically valid due to three structural determinants that critically affect reactivity and physical properties. First, the presence of the 4-tert-butyl group imposes conformational bias on the cyclohexane ring by strongly favoring the equatorial position, which alters the spatial orientation of the reactive 1-aminomethyl-1-ol moiety compared to non-tert-butylated analogs [1]. Second, the geminal arrangement of the aminomethyl and hydroxyl groups at the same carbon (C1) creates a 1,2-amino alcohol motif with distinct hydrogen-bonding capacity and metal-chelating potential absent in derivatives where these functional groups are separated [2]. Third, the steric bulk of the tert-butyl group modulates both the nucleophilicity of the amine and the hydrogen-bond donor/acceptor properties of the alcohol, parameters that directly influence performance in asymmetric catalysis, coordination chemistry, and medicinal chemistry applications [3]. These structure-dependent properties mean that even closely related isomers—such as 2-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 1822606-21-2) or 4-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 2228463-43-0)—exhibit different conformational preferences and cannot be assumed functionally equivalent .
Conformational Lock AbsenceUnsubstituted or differently substituted cyclohexanols lack the tert-butyl conformational bias, altering spatial orientation of reactive groups.
Loss of Geminal MotifSeparating the amino and hydroxyl groups removes the 1,2-amino alcohol chelation and hydrogen-bonding capacity present in the target compound.
Regioisomer Structural Difference2- and 4-aminomethyl regioisomers exhibit different conformational preferences; reactivity and spatial presentation may not transfer directly.
[1] Eliel EL, Wilen SH. Stereochemistry of Organic Compounds. Wiley-Interscience; 1994. Chapter on conformational analysis of substituted cyclohexanes. View Source
[2] PubChem. 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol. CID 11282394. Section: 3D Conformer. View Source
[3] Pánková M, Tichý M. Cyclisation and solvolysis of stereoisomeric 4-tert-butyl-2-aminomethylcyclohexanol derivatives. Collect Czech Chem Commun. 1974;39:1447. View Source
The target compound 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) has a molecular weight of 185.31 g/mol . The regioisomeric variant 2-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 1822606-21-2) shares an identical molecular weight of 185.31 g/mol , and 4-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 2228463-43-0) also has an identical molecular weight of 185.31 g/mol . Consequently, molecular weight alone cannot discriminate among these regioisomers; definitive identification requires orthogonal analytical methods such as NMR, IR, or chromatographic retention time comparison.
Regioisomer MW EquivalenceClass-level
MW 185.31 identical for all 3 regioisomers
MW alone cannot discriminate regioisomers; orthogonal ID required
NMR or HPLC confirmation recommended for identity verification
Procurement of the correct regioisomer requires vendor specification beyond CAS number and molecular weight; analytical certificate of analysis with NMR or HPLC is essential for identity verification.
The free base form of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) is commercially available at 97% purity from MolCore and at 98% purity from Leyan . The hydrochloride salt form (CAS 91249-23-9) is available at 95% purity from AKSci . The free base offers approximately 2-3% higher absolute purity specification than the hydrochloride salt based on current commercial offerings.
Salt Form PuritySupplier data
Free base 97–98% vs HCl salt 95% purity
Free base offers higher absolute purity specification
Commercial vendor specifications; verify per lot
Salt form selectionPurity specificationProcurement decision
Evidence Dimension
Commercial purity specification (%)
Target Compound Data
Free base: 97% (MolCore), 98% (Leyan)
Comparator Or Baseline
Hydrochloride salt (CAS 91249-23-9): 95% (AKSci)
Quantified Difference
+2% to +3% absolute purity for free base
Conditions
Commercial vendor specifications as of 2025
Why This Matters
Higher purity free base may be preferable for applications requiring precise stoichiometry or sensitive downstream reactions where residual chloride could interfere.
Salt form selectionPurity specificationProcurement decision
4-tert-Butyl Conformational Lock
The 4-tert-butyl substituent in the target compound imposes a conformational lock on the cyclohexane ring, with the tert-butyl group exhibiting a conformational free energy difference (A-value) of approximately 4.9 kcal/mol favoring the equatorial position [1]. This value is substantially larger than that of smaller substituents such as methyl (A-value ≈ 1.7 kcal/mol) [2]. For the unsubstituted analog 1-(aminomethyl)cyclohexanol (CAS 4000-72-0), the cyclohexane ring undergoes rapid chair-chair interconversion, resulting in a dynamic mixture of conformers at room temperature [3].
Conformational LockReported
A-value ≈ 4.9 kcal/mol (>99.9% equatorial at 25°C)
Defined geometry for stereoselective applications
Compared to methyl A-value ≈ 1.7 kcal/mol; dynamic unsubstituted analog
ΔA-value = +3.2 kcal/mol versus methyl; +4.9 kcal/mol versus hydrogen
Conditions
Standard conformational analysis at 25°C, cyclohexane system
Why This Matters
The conformationally locked structure of 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol provides a defined spatial orientation of the reactive amino alcohol moiety, which is critical for applications in stereoselective synthesis and asymmetric catalysis where conformational ambiguity would compromise selectivity.
[1] Eliel EL, Wilen SH, Mander LN. Stereochemistry of Organic Compounds. Wiley; 1994. Table 11.2: A-values for various substituents. View Source
[2] Carey FA, Sundberg RJ. Advanced Organic Chemistry, Part A. 5th ed. Springer; 2007. Section 3.3: Conformational analysis of cyclohexane derivatives. View Source
[3] CAS Common Chemistry. 1-(Aminomethyl)cyclohexanol. CAS 4000-72-0. View Source
Free Base vs. Hydrochloride Molecular Weight
The free base 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol (CAS 58485-48-6) has a molecular weight of 185.31 g/mol . The hydrochloride salt form (CAS 91249-23-9) has a molecular weight of 221.77 g/mol, representing a 19.7% increase in molecular weight due to HCl addition [1]. This molecular weight difference translates to a 1.20× stoichiometric correction factor when calculating molar equivalents between the two forms.
Salt Form MW DifferenceReported
Free base 185.31 vs HCl salt 221.77 g/mol (+19.7%)
1.20× stoichiometric correction factor required between forms
Critical for accurate molar calculations in synthesis
Salt form selectionFormulationHandling properties
Evidence Dimension
Molecular weight (g/mol)
Target Compound Data
Free base: 185.31
Comparator Or Baseline
Hydrochloride salt: 221.77
Quantified Difference
+36.46 g/mol (+19.7%)
Conditions
Calculated from molecular formulas C11H23NO (free base) and C11H24ClNO (HCl salt)
Why This Matters
Accurate molar calculations require accounting for the 19.7% mass difference between free base and salt forms; substitution of one form for the other without correction introduces proportional stoichiometric errors in synthetic and analytical workflows.
Salt form selectionFormulationHandling properties
[1] American Elements. 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol hydrochloride. CAS 91249-23-9. Molecular Weight: 221.77. View Source
The conformationally locked cyclohexane framework imposed by the 4-tert-butyl group (A-value ≈ 4.9 kcal/mol) provides a structurally defined spatial orientation of the geminal amino alcohol moiety, making this compound suitable as a chiral ligand scaffold or ligand precursor in asymmetric catalysis where conformational ambiguity would reduce enantioselectivity. The defined geometry of the reactive 1-aminomethyl-1-ol motif enables predictable metal-chelation geometry, a property not reliably achieved with unsubstituted or conformationally mobile cyclohexanol derivatives [1].
Free Base for Sensitive Synthesis
For synthetic applications requiring precise stoichiometric control in reactions sensitive to chloride contamination—such as palladium-catalyzed cross-couplings, organometallic reagent preparations, or anhydride-forming reactions—the free base form (CAS 58485-48-6) with 97-98% purity specification is preferable over the hydrochloride salt (95% purity). The higher purity and absence of counterion eliminate potential interference from residual chloride in downstream transformations .
Regioisomer Identity Reference Standard
Given that three regioisomeric forms (1-aminomethyl, 2-aminomethyl, and 4-aminomethyl derivatives) share identical molecular weights (185.31 g/mol), 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol serves as a critical reference standard for method development and validation in chromatographic and spectroscopic analyses where regioisomer discrimination is essential. Procurement of certified material with documented NMR or HPLC identity verification is essential for establishing retention time or spectral fingerprints .
Sterically Demanding Pharmaceutical Building Block
The geminal amino alcohol arrangement combined with the bulky 4-tert-butyl group creates a sterically congested environment around the reactive functional groups. This steric profile makes 1-(aminomethyl)-4-tert-butylcyclohexan-1-ol a valuable building block for synthesizing pharmaceutical intermediates that require attenuated nucleophilicity of the amine or reduced hydrogen-bonding capacity of the alcohol due to steric shielding [2]. The compound's classification as a building block in multiple commercial catalogs supports its utility in complex molecule construction .
Application
Selection Property
Validation Focus
Rigid Ligand for Asymmetric Catalysis
Conformationally locked cyclohexane scaffold
Ligand geometry and metal-chelation behavior
Free Base for Sensitive Synthesis
Free base form with high purity specification
Chloride-free stoichiometric control
Regioisomer Identity Standard
Certified regioisomer with orthogonal analytical ID
Retention time or NMR fingerprint validation
Sterically Demanding Building Block
Geminal amino alcohol with tert-butyl shielding
Attenuated nucleophilicity and H-bonding control
[1] Eliel EL, Wilen SH, Mander LN. Stereochemistry of Organic Compounds. Wiley; 1994. Chapter 11: Conformational Analysis. View Source
[2] Pánková M, Tichý M. Cyclisation and solvolysis of stereoisomeric 4-tert-butyl-2-aminomethylcyclohexanol derivatives. Collect Czech Chem Commun. 1974;39:1447. View Source
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